Cas no 2229607-61-6 (2,2-difluoro-4-methylhexanoic acid)

2,2-difluoro-4-methylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-4-methylhexanoic acid
- 2229607-61-6
- SCHEMBL20413839
- ZYJPNTMZQYTWKE-UHFFFAOYSA-N
- EN300-1945419
-
- インチ: 1S/C7H12F2O2/c1-3-5(2)4-7(8,9)6(10)11/h5H,3-4H2,1-2H3,(H,10,11)
- InChIKey: ZYJPNTMZQYTWKE-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(CC(C)CC)F
計算された属性
- 精确分子量: 166.08053595g/mol
- 同位素质量: 166.08053595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 37.3Ų
2,2-difluoro-4-methylhexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945419-2.5g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1945419-0.1g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1945419-1.0g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-1945419-0.05g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1945419-0.5g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1945419-5.0g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 5g |
$3687.0 | 2023-05-31 | ||
Enamine | EN300-1945419-10.0g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-1945419-5g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1945419-0.25g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1945419-1g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 1g |
$1272.0 | 2023-09-17 |
2,2-difluoro-4-methylhexanoic acid 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Shachi Mittal Analyst, 2019,144, 2635-2642
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
2,2-difluoro-4-methylhexanoic acidに関する追加情報
Introduction to 2,2-difluoro-4-methylhexanoic acid (CAS No. 2229607-61-6)
2,2-difluoro-4-methylhexanoic acid (CAS No. 2229607-61-6) is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This article aims to provide a comprehensive overview of the compound, covering its chemical properties, synthesis methods, biological activities, and recent research advancements.
The molecular formula of 2,2-difluoro-4-methylhexanoic acid is C8H13F2O2, and its molecular weight is approximately 180.18 g/mol. The presence of two fluorine atoms and a methyl group in the hexanoic acid structure imparts unique chemical and physical properties to this compound. These properties make it an attractive candidate for a wide range of applications.
In terms of chemical synthesis, 2,2-difluoro-4-methylhexanoic acid can be prepared through several methods. One common approach involves the reaction of 4-methylhexanenitrile with difluorocarbene followed by hydrolysis to form the carboxylic acid. Another method involves the fluorination of 4-methylhexanoic acid using selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These synthetic routes have been optimized to achieve high yields and purity levels, making the compound readily available for research and industrial applications.
The biological activities of 2,2-difluoro-4-methylhexanoic acid have been a subject of extensive study. Recent research has shown that this compound exhibits promising anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 2,2-difluoro-4-methylhexanoic acid effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 2,2-difluoro-4-methylhexanoic acid has also shown potential as a metabolic modulator. Research conducted at the University of California, San Francisco, revealed that this compound can influence glucose metabolism by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This property makes it a promising candidate for the development of treatments for metabolic disorders such as type 2 diabetes and obesity.
In the field of materials science, 2,2-difluoro-4-methylhexanoic acid has been explored for its use in the synthesis of functional polymers and coatings. The presence of fluorine atoms imparts hydrophobic and oleophobic properties to these materials, making them suitable for applications in surface protection and lubrication. A recent study published in Advanced Materials Interfaces highlighted the use of 2,2-difluoro-4-methylhexanoic acid-derived polymers in creating superhydrophobic coatings with excellent durability and self-cleaning properties.
The environmental impact of 2,2-difluoro-4-methylhexanoic acid is another area of active research. While fluorinated compounds are known for their persistence in the environment, recent studies have focused on developing sustainable synthesis methods to minimize environmental risks. For example, researchers at the University of Michigan have developed a green chemistry approach using biocatalysts to produce 2,2-difluoro-4-methylhexanoic acid, reducing the use of hazardous reagents and minimizing waste generation.
In conclusion, 2,2-difluoro-4-methylhexanoic acid (CAS No. 2229607-61-6) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure endows it with valuable properties such as anti-inflammatory activity, metabolic modulation, and surface modification capabilities. Ongoing research continues to uncover new possibilities for this compound, making it an exciting area of study for scientists and researchers worldwide.
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